3,5-Dichlorobenzamide

説明

Contextualization of 3,5-Dichlorobenzamide within Contemporary Chemical Science

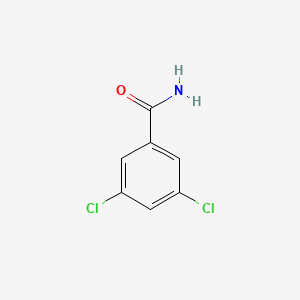

This compound is a halogenated aromatic compound belonging to the benzamide (B126) class of chemicals. ontosight.ai Its structure, featuring a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 5 positions and an amide group, makes it a significant molecule in contemporary chemical research. ontosight.ainih.gov The presence of the chloro-substituents and the amide functional group imparts specific chemical properties that are of interest for further chemical synthesis and material science applications. ontosight.airesearchgate.net

The compound serves as a valuable building block or intermediate in organic synthesis. For instance, it can be derived from 3,5-dichlorobenzoyl chloride, which in turn can be prepared from 3,5-dichlorobenzonitrile. researchgate.net The reactivity of the amide group and the potential for substitution reactions on the aromatic ring allow for the synthesis of a wide array of derivatives with diverse physical, chemical, and biological properties. researchgate.net

In the field of crystal engineering and supramolecular chemistry, the study of this compound and its derivatives provides insights into non-covalent interactions such as hydrogen bonding (N–H⋯O) and halogen bonding (C–H⋯Cl), which dictate the crystal packing and ultimately the material's properties. researchgate.net Research into the crystal structures of dichlorobenzamide derivatives helps in understanding and predicting the physicochemical properties of these materials. researchgate.net

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 5980-23-4 nih.gov |

| Molecular Formula | C₇H₅Cl₂NO nih.gov |

| Molecular Weight | 190.02 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | DELNZTRPJTUOIP-UHFFFAOYSA-N nih.gov |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)N nih.gov |

Interdisciplinary Relevance of this compound Research

The study of this compound and its derivatives extends beyond pure chemistry, finding applications in several other scientific fields.

Agrochemicals: A significant area of application is in the development of herbicides. For example, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, also known as Propyzamide, is a well-known herbicide. mzcloud.orggoogle.com Research in this area focuses on synthesizing new derivatives and evaluating their herbicidal activity. ontosight.ai The specific substitution pattern on the benzamide core is crucial for its biological function. ontosight.ai

Pharmaceutical and Medicinal Chemistry: Benzamide derivatives are known to possess a wide range of biological activities, and dichlorinated benzamides are no exception. While specific therapeutic applications for this compound itself are not prominent, its derivatives have been investigated for their potential antimicrobial properties. ontosight.aiipinnovative.comresearchgate.net The structural backbone of this compound is a scaffold that can be modified to design new compounds with potential therapeutic value. ontosight.ai

Environmental Science and Bioremediation: The persistence of halogenated compounds like dichlorobenzamide derivatives in the environment is a subject of study. For instance, 2,6-dichlorobenzamide (B151250) (BAM), a metabolite of the herbicide dichlobenil, is a known groundwater contaminant. ugent.be Research in this field includes developing methods for its detection and removal, such as through microbial degradation. ugent.benih.gov In silico studies have explored the potential of enzymes like nitrilase from Corynebacterium glutamicum to degrade such compounds, showing an affinity for 2,6-dichlorobenzamide. nih.gov Biosensors have also been developed for the detection of dichlorobenzoic acid derivatives in environmental samples. researchgate.net

Historical Trajectories of Research on Dichlorobenzamide Derivatives

Research into dichlorobenzamide derivatives has evolved over several decades. Early research, as evidenced by patents from the 1970s, was heavily focused on the development of herbicides. A 1970 patent, for example, details the synthesis of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide and its formulation into emulsifiable concentrates and wettable powders for pre-emergence herbicidal applications. google.com

The latter part of the 20th century and the early 21st century saw a continued interest in the synthesis and characterization of new dichlorobenzamide derivatives. Research expanded to explore a wider range of biological activities, including antimicrobial and anticonvulsive properties. researchgate.net The development of advanced analytical techniques allowed for more detailed structural elucidation.

Recent research has increasingly focused on the fine details of molecular structure and intermolecular interactions. Studies published in the 2020s have utilized X-ray crystallography to determine the precise three-dimensional structures of newly synthesized dichlorobenzamide derivatives. researchgate.netchemicalbook.com This focus on crystal structure is crucial for understanding structure-property relationships and designing materials with tailored characteristics. researchgate.net Furthermore, computational studies, such as molecular docking, are being employed to predict the interaction of these molecules with biological targets, aiding in the rational design of new active compounds. nih.gov

The following table presents crystallographic data for some this compound derivatives as reported in recent literature.

| Compound | Crystal System | Space Group | Cell Parameters |

| 3,5-Dichloro-N-(4-chlorophenyl)benzamide | Triclinic | Pī | a = 5.047(18) Å, b = 10.28(4) Å, c = 13.36(5) Å, α = 107.59(5)°, β = 93.55(5)°, γ = 98.34(5)° researchgate.net |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Monoclinic | Pn | a = 9.581(3) Å, b = 12.217(4) Å, c = 11.072(3) Å, β = 92.584(4)° researchgate.net |

Spectroscopic analysis is fundamental to the characterization of these compounds. The infrared spectrum, for example, provides information about the functional groups present in the molecule.

| Spectroscopic Data for this compound | |

| Technique | FTIR (KBr-Pellet) |

| Source | Bruker IFS 85 nih.gov |

Structure

3D Structure

特性

IUPAC Name |

3,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELNZTRPJTUOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208537 | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-23-4 | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichlorobenzamide

Established Synthetic Pathways for 3,5-Dichlorobenzamide

Traditional methods for the synthesis of this compound primarily rely on the amidation of activated carboxylic acid derivatives. These well-established pathways are known for their reliability and have been extensively documented in chemical literature.

The most common and direct route to this compound and its N-substituted derivatives involves the use of a dichlorobenzoyl precursor, typically 3,5-dichlorobenzoyl chloride. This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia (B1221849) or primary/secondary amines to form the corresponding amide.

The synthesis of the precursor, 3,5-dichlorobenzoyl chloride, can be achieved from 3,5-dichlorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net For instance, refluxing 3,5-dichlorobenzoic acid with thionyl chloride in a solvent like methylene (B1212753) chloride provides 3,5-dichlorobenzoyl chloride, which can then be used directly. researchgate.net

The subsequent amidation is typically carried out by reacting 3,5-dichlorobenzoyl chloride with an appropriate amine. For example, a series of N-aryl-3,5-dichlorobenzamide derivatives have been successfully synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds in a solvent like N,N'-dimethylformamide (DMF) at elevated temperatures, often around 60 °C, resulting in good yields. researchgate.netrsc.org

A general scheme for this reaction is presented below:

Step 1: Formation of Acyl Chloride

3,5-Dichlorobenzoic Acid + Thionyl Chloride → 3,5-Dichlorobenzoyl Chloride

Step 2: Amidation

3,5-Dichlorobenzoyl Chloride + Amine (e.g., Arylamine) → N-Substituted this compound

This two-step process is a robust and versatile method for accessing a wide range of this compound derivatives.

While direct one-pot syntheses for this compound are less commonly reported, one-pot methodologies are increasingly being developed for structurally related compounds like benzimidazoles and other substituted benzamides, highlighting a trend towards more efficient and sustainable chemical processes. These methods often involve the condensation of multiple components in a single reaction vessel, avoiding the isolation of intermediates.

For example, a one-pot synthesis of 1,2-disubstituted benzimidazoles has been developed through a copper-catalyzed Ullman-type coupling followed by an intramolecular condensation. This approach combines 2-iodo-N-benzylanilines and benzamides in a single pot to yield the desired products. Similarly, the synthesis of benzimidazole (B57391) derivatives has been achieved via a one-pot condensation reaction of o-phenylenediamine (B120857) with various aromatic acids.

In the context of benzamides, one-pot procedures for the synthesis of 1,2,4-oxadiazole-substituted benzamides have been reported. These multi-step sequences, performed in a single pot, involve the formation of the oxadiazole ring followed by amidation, showcasing the potential for developing similar streamlined processes for this compound.

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing greener, more efficient, and novel methods for amide bond formation. These emerging strategies are being applied to the synthesis of benzamide (B126) analogues and offer potential for the future production of this compound.

Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., ball milling), is gaining traction as a sustainable and solvent-free synthetic method. This technique has been successfully applied to C-N coupling reactions for the synthesis of heterocyclic compounds related to benzamides.

For instance, the synthesis of 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones has been achieved under solvent-free mechanochemical conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. This method involves the intramolecular C(sp²)-H amidation of N-(2-(arylideneamino)phenyl)-p-toluenesulfonamides or the one-pot coupling of 2-aminobenzamides with aldehydes, respectively. The high yields and solvent-free nature of these reactions suggest that mechanochemical approaches could be a viable and environmentally friendly alternative for the derivatization of this compound.

Solvent-free and microwave-assisted synthetic protocols are at the forefront of green chemistry, offering advantages such as reduced reaction times, higher yields, and minimized waste. Several studies have demonstrated the successful application of these techniques for the synthesis of benzamide analogues.

Microwave irradiation has been shown to significantly accelerate the synthesis of various N-substituted benzamide derivatives. For example, a facile, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was carried out under microwave irradiation, drastically reducing the reaction time from hours to minutes compared to conventional heating methods. Another study reported a microwave-assisted, copper-catalyzed protocol for substituted benzamides from salts of carboxylic acids, also achieving high yields in a matter of minutes.

Solvent-free methods for amide synthesis are also being explored. One such approach involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. This method, which relies on simple mixing and heating of the reactants, provides a green and efficient route to amides. Another solvent-free method utilizes vinyl benzoate (B1203000) for the N-benzoylation of amines at room temperature without the need for a catalyst.

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a series of benzamide derivatives.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 3–8 hours | Lower |

| Microwave Irradiation | 8–20 minutes | Higher |

This table provides a general comparison based on findings for the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives.

Photochemical methods, which utilize light to initiate chemical reactions, represent a novel and sustainable approach to amide bond formation. Visible-light-induced photoredox catalysis has emerged as a powerful tool for synthesizing amides under mild conditions.

Several strategies have been developed for the photocatalytic synthesis of amides. One approach involves the amidation of carboxylic acids with amines. For example, a visible-light-promoted, green, one-pot amidation of carboxylic acids with amines has been developed. Another method describes a photocatalytic deoxygenative amidation using amine-boranes and carboxylic acids. nih.gov

Furthermore, visible-light-mediated methods have been used for the C-N coupling of amides with alcohols. For instance, N-monoalkylated benzamides have been synthesized from benzamides and benzyl (B1604629) alcohol in the presence of eosin (B541160) Y as a photocatalyst. These reactions proceed smoothly for a wide range of substrates and offer an efficient and environmentally benign pathway to substituted benzamides. The development of these photochemical routes opens up new possibilities for the synthesis of this compound and its analogues with high functional group tolerance and under mild reaction conditions.

Regioselective Functionalization and Derivatization

Functionalization of the this compound scaffold is a key strategy for creating diverse molecular architectures. The regioselectivity of these reactions—the ability to control the position of new functional groups on the aromatic ring—is of paramount importance.

Directed ortho-metalation (DoM) is a powerful technique for functionalizing aromatic rings. nih.gov However, the regiochemical outcome in the metalation of 3,5-dichlorobenzamides is highly dependent on the nature of the amide group (secondary vs. tertiary). nih.govnih.gov

Studies have shown a distinct differentiation in the site of metalation when using sec-butyllithium (B1581126) (sec-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govnih.gov For tertiary amides, such as 3,5-dichloro-N,N-diethylbenzamide, metalation occurs exclusively at the 4-position (para to the amide group). nih.govgoogle.com This unexpected result deviates from the expected ortho-metalation, with proposed explanations involving steric or electronic control. nih.govresearchgate.net

In contrast, when the corresponding secondary amide, 3,5-dichloro-N-ethylbenzamide, is subjected to the same reaction conditions, metalation occurs at the 2-position (ortho to the amide group). nih.gov This ortho-selectivity is attributed to a Complex-Induced Proximity Effect (CIPE), where the lithium agent chelates to the amide's oxygen and the N-H proton, directing deprotonation to the adjacent C-2 position. nih.gov The difference in the degree of complexation between the metalating agent and the secondary versus tertiary amide functional groups plays a major role in determining the regiospecificity of the reaction. nih.gov

| Substrate | Amide Type | Reagents | Position of Metalation | Product Type |

|---|---|---|---|---|

| 3,5-dichloro-N,N-diethylbenzamide | Tertiary | sec-BuLi / TMEDA | C-4 (para) | 4-substituted-3,5-dichlorobenzamides |

| 3,5-dichloro-N-ethylbenzamide | Secondary | sec-BuLi / TMEDA | C-2 (ortho) | 2-substituted-3,5-dichlorobenzamides |

The introduction of chirality into this compound derivatives is a key consideration for applications where stereoisomers may exhibit different biological activities. Research has focused on the preparation and evaluation of asymmetric N,N-dialkyl-3,5-dichlorobenzamides for their phytotoxic activity. nih.gov In these studies, chiral centers were introduced by using branched alkyl groups on the amide nitrogen, such as a sec-butyl or a 1-methylbutyl group. nih.gov The resulting diastereomeric compounds were tested to determine structure-activity relationships, highlighting that the biological function of these derivatives is influenced by their stereochemistry. nih.gov

Furthermore, the 3,5-dichlorophenyl motif is itself significant in the field of stereochemistry, particularly in chiral chromatography. Cellulose tris(3,5-dichlorophenylcarbamate) is a widely used chiral stationary phase (CSP) for the high-performance liquid chromatography (HPLC) enantioseparation of various chiral compounds. nih.gov This demonstrates the utility of the 3,5-dichloro-substituted phenyl structure in creating effective chiral environments for enantiomeric recognition and separation. nih.gov

Design and Synthesis of Advanced this compound Hybrids and Conjugates

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy in drug design. Following this approach, hybrids of 3,5-dichlorobenzoic acid (the direct precursor to this compound) and cyclopentaquinoline have been synthesized and evaluated for potential neuroprotective effects against oxidative stress, with relevance to Alzheimer's disease. google.com

The synthesis of these hybrids involves a multi-step process. google.com The general procedure for the final coupling step is outlined below:

3,5-dichlorobenzoic acid is dissolved in tetrahydrofuran (B95107) (THF) and cooled to -5 °C. google.com

N-methylmorpholine is added dropwise to the solution. google.com

After stirring, a solution of a pre-synthesized cyclopentaquinoline intermediate (e.g., compounds 1a-1h ) in THF is added. google.com

The reaction proceeds for 24 hours to yield the final hybrid compounds (2a-2h ). google.com

| Reactant A | Reactant B (Intermediate) | Key Reagents | Solvent | Product |

|---|---|---|---|---|

| 3,5-Dichlorobenzoic acid | Cyclopentaquinoline amine derivatives (1a-1h) | N-methylmorpholine | Tetrahydrofuran (THF) | Hybrid compounds (2a-2h) |

These efforts showcase how the this compound scaffold can be incorporated into more complex molecular designs to create advanced conjugates with potentially valuable therapeutic properties. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles are often applied to the production of its key precursor, 3,5-dichlorobenzoic acid.

Traditional synthetic routes to 3,5-dichlorobenzoic acid sometimes involve hazardous reagents and reaction conditions, such as the use of chlorine gas for chlorination or diazotization reactions of anthranilic acid, which can pose significant safety risks. google.com

More modern and greener approaches focus on improving safety and reducing environmental impact. One such improved process involves the synthesis of 3,5-dichlorobenzoic acid from benzonitrile. google.com This method includes a chlorination step followed by hydrolysis and acidification. google.com Crucially, this process can utilize sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid for the chlorination step, avoiding the use of highly toxic chlorine gas. google.com By omitting the hazardous diazotization procedure required in other routes, the process safety is significantly enhanced. google.com Such modifications align with the core green chemistry principle of "Designing for Accident Prevention."

Key advantages of this greener synthetic pathway include:

Use of safer reagents: Replacing chlorine gas with sodium hypochlorite. google.com

Elimination of hazardous steps: Avoiding the unstable diazonium intermediates common in syntheses starting from anthranilic acid. google.com

Simplified operations: The process is simpler to operate, making it more suitable for industrial-scale production. google.com

These advancements represent a move towards more sustainable and safer manufacturing of this compound and its precursors.

Advanced Biological Activity Investigations of 3,5 Dichlorobenzamide and Its Derivatives

Antimicrobial Spectrum and Potency

Investigations into the antimicrobial capabilities of 3,5-Dichlorobenzamide derivatives have yielded specific insights, particularly within the antifungal domain.

Antibacterial Efficacy Studies

A review of the available scientific literature did not yield significant studies focused on the antibacterial efficacy of this compound or its direct derivatives.

Antifungal Mechanisms and Applications

Research has identified a highly active fragment, 3,5-dichlorobenzyl alcohol, which serves as a foundation for potent antifungal compounds. nih.gov A series of ester compounds were synthesized through the esterification of 3,5-dichlorobenzyl alcohol with various acids to explore novel antifungal molecules. nih.govacs.org

The primary mechanism of action for these derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. nih.gov This mode of action is comparable to that of established carboxamide fungicides like boscalid. nih.govacs.org Studies involving SDH inhibition assays, fluorescence quenching analysis, and the measurement of mitochondrial membrane potential have confirmed that certain derivatives exert effects similar to boscalid. nih.gov

One notable derivative, designated as compound 5 in a key study, demonstrated remarkable antifungal activity against significant plant pathogens Botrytis cinerea and Rhizoctonia solani. nih.govacs.org Its efficacy, measured by EC50 values, was comparable to that of the commercial fungicide boscalid, indicating its potential as a lead compound for new fungicide development. nih.govacs.org In vivo testing further substantiated these findings, showing the compound's effectiveness in suppressing B. cinerea. nih.gov

| Compound | Target Fungus | EC50 (mg/L) |

|---|---|---|

| Compound 5 (3,5-dichlorobenzyl ester derivative) | Botrytis cinerea | 6.60 |

| Compound 5 (3,5-dichlorobenzyl ester derivative) | Rhizoctonia solani | 1.61 |

| Boscalid (Reference) | Botrytis cinerea | 1.24 |

| Boscalid (Reference) | Rhizoctonia solani | 1.01 |

Antiviral Properties

Based on a review of the available scientific literature, no significant research has been published regarding the antiviral properties of this compound or its direct derivatives.

Enzyme Inhibition Profiling and Mechanisms

Derivatives based on the 3,5-dichlorobenzoyl moiety have been investigated as potent inhibitors of enzymes crucial to neurological function.

Inhibition of Cholinesterases and Neuroprotective Effects

In the search for treatments for Alzheimer's disease, researchers have synthesized hybrid molecules that incorporate a 3,5-dichlorobenzoic acid moiety. These hybrids, which also feature a cyclopentaquinoline or tetrahydroacridine group, have been evaluated for their ability to inhibit cholinesterases—enzymes that play a key role in the breakdown of the neurotransmitter acetylcholine. nih.gov

Studies show that these derivatives can act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibition of both enzymes is considered a beneficial therapeutic strategy for Alzheimer's disease, as BuChE activity may increase in the brains of patients as the disease progresses. nih.gov The inhibitory potency of these compounds is influenced by the length of the linker chain connecting the two main structural components. nih.gov For instance, one cyclopentaquinoline hybrid with a six-carbon linker (designated 3e) was identified as a particularly effective dual inhibitor of both AChE and BuChE. nih.gov

Beyond enzyme inhibition, these hybrid compounds have also demonstrated significant neuroprotective effects. They have been shown to protect against oxidative stress, a key factor in the neurodegeneration seen in Alzheimer's disease. nih.gov

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e) | 0.131 | 0.116 |

| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3c) | 0.025 | 0.123 |

| Tacrine (Reference) | 0.141 | 0.065 |

| Donepezil (Reference) | 0.022 | 3.58 |

Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1) Inhibition

A review of the available scientific literature did not yield studies concerning the inhibition of Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1) by this compound or its derivatives.

Broad-Spectrum Enzyme Interaction Studies

Derivatives based on the benzamide (B126) scaffold have demonstrated notable interactions with various enzymes. Research into halo-substituted mixed ester/amide-based analogues has identified potent inhibitors of jack bean urease. semanticscholar.org Kinetic studies of these derivatives have shown they can act as mixed-type inhibitors of the urease enzyme. semanticscholar.org Urease is a nickel-containing enzyme from the amidohydrolase and phosphotriesterase family that catalyzes the hydrolysis of urea (B33335) into carbamic acid, which then decomposes into carbon dioxide and ammonia (B1221849). semanticscholar.org

Furthermore, other structural analogs, such as 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, have been investigated for their inhibitory effects on tyrosinase, a key copper-containing metalloenzyme in melanin (B1238610) biosynthesis. nih.gov Kinetic analysis of the most effective of these derivatives revealed a competitive mode of inhibition, indicating that the compound competes with the substrate for the active site of the enzyme. nih.gov These studies highlight the potential of the core benzamide structure to be modified into targeted enzyme inhibitors.

Anticancer Research and Cytotoxicity Assessments

The antineoplastic potential of this compound derivatives has been a significant area of focus, with numerous studies assessing their toxicity against various cancer cell lines.

Derivatives of this compound have shown considerable cytotoxic activity against a range of human cancer cell lines. Specifically, a series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones, which are dichloroacetamide derivatives, displayed potent cytotoxicity against several oral squamous cell carcinoma lines, including Ca9-22, HSC-2, HSC-3, and HSC-4. nih.gov Many of these compounds exhibited submicromolar 50% cytotoxic concentration (CC50) values, with some reaching the double-digit nanomolar range. nih.gov Preliminary studies on these compounds also demonstrated significant cytotoxic potencies against human HCT 116 colon cancer cells. nih.gov

Importantly, these dichloroacetyl amides were found to be appreciably less toxic to non-malignant human cells, such as human gingival fibroblasts (HGF), human periodontal ligament fibroblasts (HPLF), and human pulp cells (HPC), leading to favorable selectivity index figures. nih.govnih.gov In a different study, 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid were tested against HCT-116 colon cancer cells, with the hexyl derivative showing the strongest inhibitory effect. orientjchem.org

Table 1: Cytotoxicity of this compound Derivatives on Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Cytotoxicity (CC50/IC50) | Reference |

|---|---|---|---|---|

| 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones | Ca9-22, HSC-2, HSC-3, HSC-4 | Squamous Cell Carcinoma | Submicromolar to double-digit nanomolar range | nih.gov |

| 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones | HCT 116 | Colon Cancer | 10⁻⁶ to 10⁻⁷ M range | nih.gov |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | Colon Cancer | IC50: 0.07 µM | orientjchem.org |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | HCT-116 | Colon Cancer | IC50: 0.16 µM | orientjchem.org |

| 3,4,5-trihydroxy-N-sec-butyl-benzamide | HCT-116 | Colon Cancer | IC50: 1.34 µM | orientjchem.org |

Investigations into the mechanisms of action for these cytotoxic derivatives have uncovered several key cellular events. The representative cytotoxins among the 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones were found to induce G2/M cell cycle arrest in Ca9-22 cells. nih.gov This disruption of the cell cycle is coupled with the stimulation of mitosis, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase 3, which are hallmark indicators of apoptosis. nih.gov

A proposed mechanism for some dichloroacetyl derivatives involves the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK). nih.gov Dichloroacetic acid (DCA), a related compound, is an inhibitor of PDK, and its incorporation into more complex molecules is a strategy to enhance its anticancer effects. nih.gov In contrast, studies on 3,5-dibenzoyl-1,4-dihydropyridines showed a transient increase in the expression of both the anti-apoptotic protein Bcl-2 and the pro-apoptotic proteins Bax and Bad in HL-60 cells, suggesting a complex regulation of apoptosis that may lead to non-apoptotic cell death. nih.gov

Antioxidant Capacity and Reactive Oxygen Species Modulation

The role of this compound derivatives in modulating oxidative stress is multifaceted. Reactive oxygen species (ROS) are critical signaling molecules, but excessive levels can lead to cellular damage through the oxidation of proteins, lipids, and DNA. nih.gov

Certain related compounds, such as 3,5-dimethylaminophenol (3,5-DMAP), have been shown to induce ROS production in non-small cell lung cancer A549 cells. nih.gov This increase in intracellular oxidation leads to lipid peroxidation and DNA damage, which in turn can trigger alterations in the cell cycle and initiate apoptosis. nih.gov This suggests a pro-oxidant mechanism for cytotoxicity in cancer cells. nih.gov

Conversely, electron spin resonance (ESR) spectroscopy studies on other derivatives, specifically 3,5-dibenzoyl-1,4-dihydropyridines, revealed that these compounds did not generate detectable amounts of radicals. nih.gov They also did not scavenge superoxide (B77818) or nitric oxide, indicating that their cytotoxic action is not mediated by radical reactions. nih.gov This highlights the structural diversity within this class of compounds, which can lead to different mechanisms of biological activity, either dependent or independent of ROS modulation.

Pharmacological Characterization of Biological System Interactions

The pharmacological effects of this compound derivatives are rooted in their interactions with specific cellular components and signaling pathways.

A key cellular pathway targeted by certain derivatives is related to tumor metabolism. The dichloroacetyl group present in some of the most potent cytotoxic derivatives is designed to target the pyruvate dehydrogenase complex (PDC). nih.gov This complex is often upregulated in tumors, and its activity is regulated by pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, these compounds can interfere with the metabolic processes that support tumor growth. nih.gov

Other complex heterocyclic compounds with structural similarities have been shown to affect critical signaling pathways involved in cell survival and proliferation. For instance, studies on diosgenin, a steroidal saponin, have shown it can suppress the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. dovepress.com While not direct derivatives of this compound, these findings suggest that complex molecules incorporating the benzamide scaffold could potentially interact with and modulate such fundamental cancer-related pathways.

Receptor Binding Affinities

Recent research has identified that derivatives of this compound exhibit notable binding affinities for specific biological receptors, suggesting potential therapeutic applications. The this compound moiety often serves as a critical pharmacophore that anchors these molecules to their respective binding sites.

Studies have revealed that certain antagonists of the Cav3.2 subtype of T-type calcium channels, namely TTA-P2 and ML218, feature a this compound "head" group. nih.govpdbj.orgresearchgate.net This structural component plays a pivotal role in their mechanism of action, projecting into the II-III fenestration of the channel. nih.govpdbj.orgresearchgate.net The binding of the this compound head, in conjunction with a hydrophobic tail that obstructs the ion permeation pathway, is crucial for their inhibitory activity on the Cav3.2 channel. nih.govpdbj.orgresearchgate.net The specific orientation of the this compound group within the fenestration is a key determinant of the antagonist's potency. nih.gov

Furthermore, the this compound scaffold has been incorporated into molecules targeting other receptor systems. For instance, the compound SC912, which includes a this compound component, has been identified as an inhibitor of the androgen receptor splice variant AR-V7. axonmedchem.com It exerts its effect by binding to the N-terminal domain of the androgen receptor. axonmedchem.com

In the realm of neuropharmacology, patent literature has disclosed derivatives such as N-[3-(benzylmethylamino)propyl]-3,5-dichlorobenzamide, which have been synthesized and investigated for their ability to modulate sigma-1 receptor activity. google.com

The table below summarizes the receptor binding activities of selected this compound derivatives.

| Compound Name | Receptor Target | Key Findings |

| TTA-P2 | Ca | The this compound head binds to the II-III fenestration, contributing to channel inhibition. nih.govpdbj.orgresearchgate.net |

| ML218 | Ca | Similar to TTA-P2, the this compound group is essential for binding and antagonist activity. nih.govpdbj.orgresearchgate.net |

| SC912 | Androgen Receptor (AR-V7) | Binds to the AR N-terminal domain, inhibiting AR-V7 activity. axonmedchem.com |

| N-[3-(benzylmethylamino)propyl]-3,5-dichlorobenzamide | Sigma-1 Receptor | Acts as a modulator of sigma-1 receptor activity. google.com |

Interaction with Biological Membranes

A thorough review of the available scientific literature did not yield specific studies detailing the direct interaction of this compound with biological membranes. While the lipophilicity of the compound, suggested by its dichlorinated phenyl ring, would imply some level of membrane interaction, empirical data from techniques such as differential scanning calorimetry, fluorescence spectroscopy, or studies with model lipid bilayers are not presently available for the parent compound. Research on its derivatives has primarily focused on specific receptor-mediated mechanisms rather than their effects on the physicochemical properties of cell membranes.

Antiparasitic Activity Studies

Investigations into the antiparasitic potential of this compound derivatives have revealed promising activity against various parasites. These studies often focus on the inhibition of essential parasitic enzymes or pathways.

One area of research has been the development of adenosine (B11128) analogues as inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway of trypanosomatids. In a study focused on Leishmania mexicana GAPDH, an adenosine analogue featuring a this compound substituent at the C2' position was synthesized and evaluated. nih.gov While the study reported marginal improvements or decreases in affinity for this specific derivative compared to other analogues, its inclusion in the study highlights the exploration of the this compound moiety in the design of potential antiprotozoal agents targeting parasitic metabolic enzymes. nih.gov

Another study investigated the in vitro and in vivo effects of N-(4-methyl-3-chlorophenyl)-2-acetoxy-3,5-dichlorobenzamide on the trematode Opisthorchis felineus, a liver fluke. cyberleninka.ru The research assessed the sensitivity of both adult and juvenile forms of the helminth to this derivative, indicating its potential as an anthelmintic agent. cyberleninka.ru

The table below presents findings from antiparasitic activity studies of this compound derivatives.

| Derivative Name | Target Organism | Target Enzyme/Pathway | Key Findings |

| Adenosine analogue with a C2' this compound substituent | Leishmania mexicana | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Investigated for its binding affinity to a key parasitic enzyme. nih.gov |

| N-(4-methyl-3-chlorophenyl)-2-acetoxy-3,5-dichlorobenzamide | Opisthorchis felineus | Not specified | Demonstrated activity against both adult and juvenile forms of the trematode. cyberleninka.ru |

Structure Activity Relationship Sar and Computational Analyses of 3,5 Dichlorobenzamide

Elucidation of Structure-Activity Relationships

The biological efficacy of benzamide (B126) derivatives is intricately linked to their structural composition. SAR studies serve to identify the key molecular components and substitutions that dictate the compound's activity.

Impact of Halogenation Pattern on Biological Efficacy

The presence and positioning of halogen atoms on the benzamide scaffold are critical determinants of its biological activity. The 3,5-dichloro substitution pattern, in particular, has been identified as a key feature for the high phytotoxic activity observed in certain agricultural applications. This specific arrangement of chlorine atoms on the phenyl ring is foundational to the herbicidal efficacy of various 3,5-dichlorobenzamide derivatives.

Furthermore, studies on analogous dichlorinated compounds reinforce the significance of halogenation for biological function. For example, in research on niclosamide (B1684120) analogues, the removal of chlorine atoms was found to diminish the compound's neuroprotective effects, indicating that the halogen substituents are vital for achieving the desired biological response. The strategic placement of halogens can also facilitate halogen bonding with protein residues, a key interaction in ligand-receptor binding. nih.gov

Influence of Substituent Modifications on Pharmacological Profiles

Modifications to substituents on the amide group of this compound significantly alter its pharmacological profile. In studies of asymmetric N,N-dialkyl-3,5-dichlorobenzamides, the nature of the alkyl groups attached to the amide nitrogen was shown to be a decisive factor in their phytotoxicity.

Compounds exhibiting the most potent activity against weeds, while remaining non-toxic to agricultural crops, were characterized by specific structural features on the amide nitrogen. The data indicates that a branched C4 or C5 alkyl group, paired with a second C3 or C4 alkyl group, confers optimal herbicidal activity. This highlights the sensitivity of the pharmacological profile to even subtle changes in the substituent structure.

| Primary N-Alkyl Group | Secondary N-Alkyl Group | Observed Phytotoxic Activity |

|---|---|---|

| Branched C4 (e.g., sec-butyl) | C3 or C4 (branched or linear) | High |

| Branched C5 (e.g., 1-methylbutyl) | C3 or C4 (branched or linear) | High |

| n-butyl | C2 to C4 | Variable |

| tert-butyl | C2 to C4 | Variable |

SAR Studies of Dichlorobenzamide Analogues

Broader SAR studies on analogues of dichlorinated aromatic compounds provide valuable insights that can be extrapolated to this compound. For instance, research on a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues revealed several key structural determinants for activity. nih.gov The study found that the sulfonamide linker was critical, and electron-withdrawing substitutions on one of the benzene (B151609) rings, such as additional fluorine, bromine, or chlorine atoms, were associated with stronger activity. nih.gov Conversely, substituting with electron-donating methyl groups led to diminished activity. nih.gov

Similarly, in studies of other benzamide derivatives, the introduction of electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the phenyl ring was shown to highly favor inhibitory activity against certain enzymes. The position of these substituents (ortho, meta, or para) also strongly affects biological inhibition, demonstrating that both the electronic nature and the spatial arrangement of functional groups are crucial for the activity of benzamide analogues.

Molecular Modeling and Docking Studies

Computational techniques such as molecular modeling and docking are instrumental in visualizing and predicting the interactions between small molecules like this compound and their biological targets. These methods provide a theoretical framework for understanding the SAR data.

Prediction of Binding Sites and Ligand-Receptor Interactions

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within a protein's active site and to estimate the strength of the interaction. For a molecule like this compound, these studies can identify the specific amino acid residues that form key interactions, thereby stabilizing the ligand-receptor complex.

The predicted interactions for this compound and its analogues typically involve a combination of hydrogen bonds, halogen bonds, and hydrophobic interactions. jst.go.jp The amide group (-C(=O)NH2) is a prime candidate for forming hydrogen bonds, with the oxygen atom acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The dichlorinated phenyl ring can participate in hydrophobic interactions and, importantly, form halogen bonds with electron-donating residues in the binding pocket. nih.govjst.go.jp Computational studies on similar halogenated molecules have shown that halogen atoms can form stabilizing bonds with backbone atoms of residues like phenylalanine, or engage in pi-alkyl interactions with residues such as tyrosine and histidine. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of these interactions. scialert.net

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide Group (C=O, N-H) | Hydrogen Bonding | Arginine, Threonine, Glycine (B1666218), Glutamic Acid |

| Dichlorinated Phenyl Ring | Halogen Bonding | Phenylalanine (backbone nitrogen) |

| Dichlorinated Phenyl Ring | Hydrophobic/Pi-Alkyl Interactions | Tyrosine, Histidine, Phenylalanine, Tryptophan |

Homology Modeling for Target Elucidation

When the three-dimensional structure of a biological target has not been determined experimentally, homology modeling offers a powerful alternative. uniroma1.it This computational technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). uniroma1.itnih.gov For a compound like this compound, if its precise biological receptor is unknown or lacks a solved crystal structure, homology modeling can be the first step in structure-based drug design. mdpi.com

The process involves identifying a suitable template protein with sufficient sequence identity (typically >25-30%) to the target. uniroma1.itnih.gov A 3D model of the target protein is then built based on the template's structure. The quality and reliability of this model are assessed using various validation tools. nih.gov Once a satisfactory model is generated, it can be used in molecular docking studies, as described in the previous section, to screen for potential binding poses of this compound and its analogues. This allows researchers to generate hypotheses about ligand-receptor interactions, understand observed SAR data, and guide the synthesis of new, potentially more potent compounds, even in the absence of an experimental receptor structure. nih.govresearchgate.net

Conformational Analysis and Dynamics

Rotation around the single bond connecting the carbonyl carbon of the amide group to the benzene ring is a key factor in its conformational flexibility. The planarity of the central amide group can be influenced by its orientation with respect to the aromatic rings. In related dichlorobenzamide derivatives, the amide group plane is often twisted out of the plane of the benzene ring. For instance, in structures of N-aryl-3,5-dichlorobenzamides, the amide group's plane has been observed to be oriented at angles ranging from approximately 23 to 24 degrees relative to the aromatic rings. researchgate.net This rotation is governed by a balance of electronic effects, such as conjugation between the amide group and the aromatic π-system, and steric hindrance from the ortho-hydrogens.

Molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of this compound in different environments, such as in solution. These simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape, the stability of different conformers, and the transitions between them. Such studies can reveal how the molecule flexes, bends, and interacts with its surroundings, which is crucial for understanding its interactions with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the properties of molecules based on the principles of quantum mechanics. These computational tools are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of compounds like this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural and electronic parameters. mdpi.com

These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's lowest energy state. Furthermore, DFT is used to compute the distribution of electron density, which is visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species.

Note: The values in this table are representative estimates based on DFT studies of structurally similar compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com These orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. taylorandfrancis.com A higher HOMO energy level (Eнoмo) corresponds to a greater ability to donate electrons, indicating higher nucleophilicity. taylorandfrancis.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. taylorandfrancis.com A lower LUMO energy level (Elumo) suggests a greater ability to accept electrons, indicating higher electrophilicity. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. nih.gov FMO analysis helps predict the most likely sites for nucleophilic and electrophilic attack on the this compound molecule.

Table 2: Frontier Molecular Orbital Parameters for this compound

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| Eнoмo | -7.0 to -7.5 | Reflects the molecule's capacity to act as an electron donor. |

| Elumo | -0.5 to -1.0 | Reflects the molecule's capacity to act as an electron acceptor. |

Note: The values in this table are representative estimates based on FMO analyses of structurally similar compounds and are intended for illustrative purposes.

Predictive Computational Biology for Therapeutic Applications

Predictive computational biology utilizes computer simulations and modeling to foresee how a chemical compound might behave in a biological system. nih.gov This approach is fundamental in modern drug discovery for identifying and optimizing potential therapeutic agents. For this compound, these methods can be used to explore its potential as a scaffold or active compound for various applications.

Synthetic biology, a related field, aims to design and construct new biological systems with novel functions. nih.gov The this compound structure could serve as a starting point or a molecular fragment in the design of new molecules intended to interact with specific biological pathways or targets. Computational tools like molecular docking can simulate the binding of this compound and its derivatives to the active sites of proteins, such as enzymes or receptors. This allows researchers to predict binding affinity and mode of interaction, guiding the synthesis of more potent and selective compounds.

While extensive research on the therapeutic applications of this compound itself is limited, studies on its derivatives have shown biological activity. For example, a series of asymmetric N,N-dialkyl-3,5-dichlorobenzamides were prepared and tested, demonstrating significant phytotoxic (herbicidal) activity. nih.gov This highlights a therapeutic application in an agricultural context, where computational models could be used to predict the herbicidal spectrum and optimize the structure for better efficacy and selectivity. nih.gov

Computational Approaches for Toxicity and Drug-Likeness Prediction

In the early phases of drug discovery, it is crucial to assess the potential toxicity and "drug-likeness" of a compound to minimize late-stage failures. benthamscience.com Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties for molecules like this compound. nih.gov

Computational toxicity prediction uses models, often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning, to estimate the likelihood of a compound causing adverse effects such as carcinogenicity, mutagenicity, or organ-specific toxicity. nih.govnih.gov These models are trained on large datasets of known toxic and non-toxic compounds and can identify structural alerts or physicochemical properties associated with toxicity. semanticscholar.org Publicly available resources like the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provide aggregated toxicity predictions from various models. epa.gov

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. frontiersin.org One of the most widely used guidelines is Lipinski's Rule of Five, which identifies four simple physicochemical parameters associated with poor absorption or permeation. frontiersin.orgnih.gov

Table 3: Predicted Toxicity Endpoints for this compound

| Toxicity Endpoint | Prediction | Method |

|---|---|---|

| Carcinogenicity | Inactive / Moderate Concern | Structure-based alerts (e.g., QSAR) |

| Mutagenicity (Ames test) | Inactive | Machine Learning Models |

| Hepatotoxicity (Liver Toxicity) | Active / High Concern | In silico prediction models |

Note: These predictions are illustrative and are typically generated by aggregating results from multiple computational models.

Table 4: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

| Parameter | Value | Lipinski's Rule (for oral drugs) | Compliance |

|---|---|---|---|

| Molecular Weight | 190.02 g/mol nih.gov | ≤ 500 | Yes |

| LogP (octanol-water partition coefficient) | 2.4 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -NH₂) nih.gov | ≤ 5 | Yes |

Based on this analysis, this compound complies with all criteria of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Environmental Dynamics and Degradation Studies of 3,5 Dichlorobenzamide

Environmental Transformation Pathways

Abiotic degradation processes are significant in the transformation of 3,5-Dichlorobenzamide in the environment. These pathways include reactions with water (hydrolysis) and degradation induced by sunlight (photodegradation), which can alter the chemical structure and properties of the compound.

Hydrolysis is a primary chemical reaction that can affect the environmental persistence of this compound. As a benzamide (B126), it is susceptible to hydrolysis, which involves the cleavage of the amide bond to yield 3,5-dichlorobenzoic acid and ammonia (B1221849). This reaction can occur under both acidic and alkaline conditions.

Studies on the related compound, 3,5-dichlorobenzonitrile, show that it readily undergoes hydrolysis to form 3,5-dichlorobenzoic acid. This transformation can be achieved under alkaline conditions (pH 11-14) at temperatures between 50-90°C, or under acidic conditions (pH 1-4) at similar temperatures google.com. While specific kinetic data such as rate constants and environmental half-lives for the hydrolysis of this compound are not extensively documented in the available literature, the fundamental chemical pathway for benzamides involves this conversion to the corresponding carboxylic acid.

Table 1: Hydrolysis Conditions for Related Dichloro-aromatic Compounds

| Compound | Condition | pH Range | Temperature Range (°C) | Primary Product | Source |

|---|---|---|---|---|---|

| 3,5-Dichlorobenzonitrile | Alkaline Hydrolysis | 11-14 | 50-90 | 3,5-Dichlorobenzoic acid | google.com |

| 3,5-Dichlorobenzonitrile | Acidic Hydrolysis | 1-4 | 50-90 | 3,5-Dichlorobenzoic acid | google.com |

Photodegradation, or photolysis, is another critical abiotic pathway that contributes to the transformation of organic compounds in the environment. This process involves the breakdown of molecules by absorbing light energy, particularly from the ultraviolet spectrum of sunlight.

While direct photolysis studies on this compound are limited, research on analogous compounds suggests its potential susceptibility to this process. For instance, 3,5-dichloroaniline (3,5-DCA), a primary metabolite of certain fungicides with a similar dichlorinated aromatic ring, undergoes rapid photolysis. Under laboratory conditions using xenon and UV lamps, the photolytic half-lives of 3,5-DCA were found to be as short as 49.5 minutes and 11.6 minutes, respectively nyxxb.cn. The primary photoproduct identified in n-hexane was a mono-dechlorinated derivative nyxxb.cn. Given that the carbon-chlorine bond is often the target of photochemical reactions, it is plausible that this compound could undergo similar photo-dechlorination or other structural rearrangements upon exposure to sunlight in aquatic and terrestrial environments.

Cyclization reactions involve the formation of a ring structure from a linear molecule. For this compound, this would entail an intramolecular reaction to form a new heterocyclic ring. However, a review of the scientific literature indicates that cyclization reactions are not a recognized or documented environmental transformation pathway for this compound or similar simple benzamides under typical environmental conditions. Such reactions generally require specific reagents or energy inputs, such as acid catalysis or high temperatures, that are not prevalent in soil or aquatic systems researchgate.netmanchester.ac.uknih.gov.

Biotransformation and Biodegradation Studies

Microbial activity is a cornerstone of the degradation of organic compounds in the environment. Bacteria and fungi possess diverse enzymatic systems capable of breaking down complex molecules, including halogenated aromatic compounds.

Direct studies on the microbial degradation of this compound are scarce. However, the biodegradation pathway can be inferred from research on its primary hydrolysis product, 3,5-dichlorobenzoic acid (3,5-DCBA). It is widely expected that the initial step in the biotransformation of this compound is the enzymatic hydrolysis of the amide group to form 3,5-DCBA.

Research has shown that certain microorganisms can utilize chlorinated benzoic acids as a sole source of carbon and energy. A notable example is Pseudomonas sp. WR912, which was isolated from soil and is capable of growing on 3,5-DCBA nih.gov. The degradation pathway in this bacterium involves a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic ring.

The key steps in the catabolism of 3,5-DCBA by Pseudomonas sp. WR912 are:

Initial Dioxygenation: The process begins with the action of a benzoate (B1203000) 1,2-dioxygenase, which introduces two hydroxyl groups onto the aromatic ring.

Dehydrogenation: The resulting dihydrodihydroxybenzoate is then oxidized by a dehydrogenase to form a substituted catechol.

Ring Cleavage: The chlorinated catechol intermediate undergoes ortho-cleavage, catalyzed by a catechol 1,2-dioxygenase, breaking the aromatic ring.

Further Metabolism: The resulting linear product, a chloromuconic acid, is further metabolized through the actions of enzymes like muconate cycloisomerase, leading to intermediates of central metabolism nih.gov.

This pathway demonstrates a complete mineralization of the chlorinated aromatic compound, releasing the chlorine atoms as chloride ions nih.gov.

The microbial degradation of this compound is expected to proceed through its hydrolysis product, 3,5-dichlorobenzoic acid. The metabolites identified from the degradation of 3,5-dichlorobenzoic acid by Pseudomonas sp. WR912 provide a clear picture of the subsequent biotransformation steps nih.gov.

The central intermediate formed after the initial enzymatic steps is 3,5-Dichlorocatechol . This molecule is then subjected to ortho ring-cleavage, yielding 2,4-Dichloro-cis,cis-muconic acid . This muconate is then likely converted by a muconate cycloisomerase. This metabolic sequence effectively breaks down the stable chlorinated aromatic ring into smaller, more easily metabolized molecules, ultimately leading to carbon dioxide and chloride ions nih.gov.

Table 2: Identified and Proposed Intermediates in the Microbial Degradation of 3,5-Dichlorobenzoic Acid

| Parent Compound | Key Intermediate | Ring Cleavage Product | Degrading Organism | Source |

|---|---|---|---|---|

| 3,5-Dichlorobenzoic acid | 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconic acid | Pseudomonas sp. WR912 | nih.gov |

Enzymatic Dehalogenation Mechanisms

The cleavage of carbon-halogen bonds is a critical step in the degradation of halogenated organic compounds like this compound. This process is often catalyzed by a diverse group of microbial enzymes known as dehalogenases. nih.gov While specific studies on the enzymatic dehalogenation of this compound are not extensively detailed, the known mechanisms for other haloaromatic compounds provide a framework for understanding its potential breakdown pathways. Bacterial dehalogenases catalyze the cleavage of halogen substituents through several mechanisms, including reductive, oxygenolytic, and hydrolytic dehalogenation. nih.govmdpi.com

Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom and is typically carried out by anaerobic microorganisms. nih.gov Certain bacteria, such as Desulfitobacterium, possess reductive dehalogenases that are membrane-associated, oxygen-sensitive, and utilize cofactors like cobalamin (B12). mdpi.com This mechanism is crucial for the degradation of chlorinated aromatic compounds in anaerobic environments like sediments and certain soil layers.

Oxygenolytic Dehalogenation: Aerobic microorganisms often employ oxygenases to initiate the degradation of aromatic compounds. This process incorporates one or both atoms of molecular oxygen into the substrate, leading to the destabilization of the carbon-halogen bond and subsequent halogen removal.

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from a water molecule. nih.gov Hydrolytic dehalogenases, which often utilize a catalytic carboxylate group to form an ester intermediate, are considered cost-effective and environmentally friendly enzymes for detoxifying organohalogen pollutants. mdpi.com For instance, the hydrolytic dehalogenation of 4-chlorobenzoate has been observed in extracts from Arthrobacter sp., where a water-derived hydroxyl group is incorporated into the aromatic ring. nih.gov

The specific pathway for this compound would depend on the microbial consortia present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic). The efficiency of these enzymatic reactions is influenced by the position and number of halogen substituents on the aromatic ring. nih.gov

Plant Metabolism and Uptake

The uptake and metabolism of soil contaminants by plants are critical components of their environmental fate. While direct research on the metabolism of this compound in plants is limited, studies on structurally similar compounds, such as 3,5-dichloroanthranilic acid (3,5-DCAA), offer valuable insights.

Following application, xenobiotics like dichlorobenzamides can be taken up by plant roots and translocated acropetally through the xylem to other plant tissues. researchgate.net Research on barley seedlings treated with 3,5-DCAA demonstrated initial uptake into the leaves, followed by a decrease in concentration over 36 hours, suggesting subsequent metabolism by the plant. mdpi.com

Once absorbed, plants employ a multi-phase detoxification system to metabolize foreign compounds:

Phase I: Modification of the compound through reactions like oxidation, reduction, or hydrolysis. For chlorinated aromatic compounds, this can involve hydroxylation of the aromatic ring.

Phase II: Conjugation of the modified compound with endogenous molecules such as sugars (e.g., glucose), amino acids, or glutathione. This increases water solubility and reduces toxicity. For example, the metabolite 6-chloropicolyl alcohol, derived from another pesticide, is known to form a glucoside conjugate in plants. researchgate.net

Phase III: Sequestration of the conjugated metabolites into vacuoles or incorporation into cell wall components, effectively removing them from active metabolic pathways.

The treatment of barley with 3,5-DCAA was shown to redirect metabolic resources toward plant defense mechanisms, including the phenylpropanoid pathway. mdpi.com This indicates that in addition to detoxification, plants may respond to the chemical stress imposed by such compounds by activating their innate immune and defense systems.

Environmental Fate Modeling and Prediction

Parameters Influencing Environmental Dissipation (e.g., Temperature, Soil Moisture, Soil Type)

The persistence and dissipation of this compound in the environment are governed by a combination of its chemical properties and various environmental factors. Key parameters influencing its fate include soil type, temperature, and soil moisture.

Soil Type: The composition of soil, particularly its organic matter content and texture, plays a crucial role. Soils with higher organic matter content tend to exhibit greater adsorption of organic compounds, which can reduce their bioavailability and degradation rate. mdpi.com For example, the degradation of the herbicide metolachlor was highest in Drummer soil, which had the highest organic matter content, under both aerobic and anaerobic conditions. mdpi.com Clay content can also influence sorption and mobility.

Temperature: Temperature affects the rate of both microbial degradation and chemical hydrolysis. Generally, an increase in temperature leads to faster dissipation rates. Studies on the insecticide thiamethoxam showed that adsorption increased with temperature, indicating that temperature can influence the partitioning of a compound between soil and water phases. ekb.eg

Soil Moisture: Water content in soil influences microbial activity and the potential for chemical hydrolysis. Adequate soil moisture is essential for microbial processes that degrade organic compounds. For the fumigant 1,3-dichloropropene, soil moisture was identified as a key factor to consider for accelerating its degradation. usda.gov

| Parameter | Influence on Dissipation of this compound | Underlying Mechanism |

|---|---|---|

| Soil Type (Organic Matter) | Higher organic matter may increase sorption, potentially slowing degradation and leaching. mdpi.com | Organic compounds partition into soil organic matter, reducing their concentration in the soil solution and availability to microbes. |

| Temperature | Increased temperature generally accelerates degradation rates. ekb.eg | Enhances microbial metabolic activity and increases the rate of chemical reactions like hydrolysis. |

| Soil Moisture | Optimal moisture levels enhance microbial degradation. usda.gov | Water is essential for microbial life and can act as a reactant in hydrolytic degradation pathways. |

| pH | Can influence chemical hydrolysis rates and microbial community composition. usda.gov | Affects the chemical stability of the compound and the activity of soil enzymes and microorganisms. |

Leaching Potential and Groundwater Contamination

The potential for a pesticide or its metabolite to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is determined by the compound's persistence and mobility in soil. oup.com The structural isomer of this compound, 2,6-dichlorobenzamide (B151250) (commonly known as BAM), is a well-documented groundwater contaminant due to its high mobility and persistence. acs.orggeus.dk This suggests a high leaching risk for dichlorobenzamide compounds in general.

Several factors contribute to a high leaching potential:

Persistence (Half-life): Compounds that resist degradation (i.e., have a long half-life in soil) have more time to move through the soil profile. nih.gov

Sorption Coefficient (Koc): A low organic carbon-water partitioning coefficient (Koc) indicates weak sorption to soil particles, leading to higher mobility with percolating water. nih.gov As discussed below, dichlorobenzamides exhibit low sorption.

Water Solubility: High water solubility facilitates movement with the soil solution.

Given these properties, this compound is expected to be mobile in many soil types, particularly those with low organic matter content. Its persistence allows it to travel through the vadose zone and potentially reach underlying aquifers. Model simulations for other mobile contaminants have shown that leaching below the root zone is highly probable and increases with higher annual rainfall. wrc.org.za

| Factor | Characteristic Promoting High Leaching Potential | Relevance to this compound |

|---|---|---|

| Sorption (Koc/Kd) | Low value (weak binding to soil) nih.gov | The related compound 2,6-dichlorobenzamide shows very low sorption, suggesting this compound is also weakly sorbed. acs.org |

| Persistence (Half-life) | Long half-life (slow degradation) nih.gov | The widespread detection of its isomer in groundwater indicates high persistence. geus.dk |

| Soil Properties | Low organic matter, coarse texture (sandy soils) | Leaching risk is highest in soils with fewer binding sites and high hydraulic conductivity. |

| Hydrogeological Factors | High rainfall/irrigation, shallow water table wrc.org.za | Increased water flux through the soil profile enhances the transport of mobile compounds. |

Sorption Characteristics in Soil Matrices

Sorption to soil particles is a key process that controls the mobility and bioavailability of organic compounds. nih.gov The extent of sorption is typically quantified by the soil-water distribution coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).

Studies on the metabolite 2,6-dichlorobenzamide (BAM) provide the best available data for inferring the sorption behavior of this compound. Research has shown that BAM has a very low affinity for soil and sediment particles. acs.orggeus.dknih.gov The sorption of BAM was found to be much lower than its parent compound, dichlobenil. acs.org This low sorption is a primary reason for its high mobility and frequent detection in groundwater.

The sorption of BAM was highest in topsoils, which are richer in organic carbon, and significantly lower in subsoils and aquifer materials. geus.dk Even in topsoils, the Kd values were low, indicating weak binding. The primary factor controlling the sorption of BAM in clayey till was found to be the organic carbon content; removal of organic carbon significantly decreased the sorption capacity of the sediment. acs.orgnih.gov

| Sediment Type | Kd Value Range (L kg⁻¹) | Implication for Sorption |

|---|---|---|

| Topsoils | 0.24 - 0.66 | Very Low Sorption |

| Clayey Till Sediments | 0.10 - 0.93 | Very Low Sorption |

| Oxidized (Weathered) Clayey Till | Lower end of the range | Extremely Low Sorption |

| Unoxidized (Reduced) Clayey Till | Significantly higher (2-47 times) than oxidized till | Low but comparatively higher sorption, linked to organic matter composition. |

Given the structural similarity, it is highly probable that this compound exhibits similarly low sorption characteristics, making it prone to leaching in most soil environments.

Bioavailability and Ecosystem Exposure Assessment

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. plu.mxnih.gov It is a critical concept in ecological risk assessment because only the bioavailable fraction of a contaminant can exert a toxic effect or be transferred through the food web. For soil contaminants, bioavailability is largely controlled by sorption processes.

Chemicals that are strongly sorbed to soil particles are generally less bioavailable, as they are sequestered from the soil pore water where they could be taken up by plant roots or soil organisms. plu.mx Conversely, compounds with low sorption coefficients, like the dichlorobenzamides, remain predominantly in the soil solution. This high concentration in the aqueous phase leads to:

High Bioavailability: The compound is readily available for uptake by soil microorganisms, invertebrates (like earthworms), and plants. This increases the potential for direct toxicity to these organisms and for entry into the terrestrial food chain.

Increased Exposure Potential: The mobility associated with low sorption means the compound can be transported from the point of application to other environmental compartments. This increases the scope of ecosystem exposure, as the contaminant can impact not only the immediate soil ecosystem but also downslope terrestrial and aquatic ecosystems via runoff and groundwater systems.

Therefore, the assessment of ecosystem exposure for this compound must consider its high mobility and bioavailability. Its tendency to not bind strongly with soil matrices means that a larger proportion of the total amount present in the soil is active and capable of interacting with biota and moving between environmental compartments. plu.mx

Remediation Strategies for Dichlorobenzamide Contamination

The environmental persistence of chlorinated aromatic compounds, such as this compound, necessitates the development of effective remediation strategies. While specific research on the remediation of this compound is limited, strategies employed for its isomers and other structurally similar pollutants provide a strong foundation for potential treatment methodologies. This compound has been identified as a metabolite of the herbicide pronamide, indicating a pathway for its introduction into soil and water systems acs.orgacs.org. Its chemical properties, including low water solubility and a LogP value of 2.4, suggest a moderate tendency to adsorb to organic matter nih.gov. Remediation approaches can be broadly categorized into physical, chemical, and biological methods.

Physical Remediation

Physical remediation methods aim to remove contaminants from a matrix without chemical alteration. For compounds like this compound, adsorption is the most relevant physical treatment process.

Adsorption onto Activated Carbon: Adsorption using activated carbon is a widely used and effective technology for removing a broad range of organic contaminants from water. The process relies on the high surface area and porous structure of activated carbon, which allows it to bind organic molecules. The moderate hydrophobicity of this compound suggests it would readily adsorb to activated carbon surfaces from an aqueous solution.

Studies on the closely related isomer, 2,6-Dichlorobenzamide (BAM), have demonstrated the efficacy of this method. Both powdered activated carbon (PAC) and granular activated carbon (GAC) are effective, with GAC being particularly suitable for flow-through filter systems in water treatment. The adsorption kinetics for BAM on GAC have been shown to reach equilibrium within one day, with approximately 90% of the initial concentration being adsorbed.

Chemical Remediation

Chemical remediation involves the transformation of a contaminant into less harmful substances through chemical reactions. Advanced Oxidation Processes (AOPs) are particularly promising for the degradation of persistent organic pollutants.

Advanced Oxidation Processes (AOPs): AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals can attack and break down complex organic molecules. Common AOPs include processes like UV/H₂O₂, ozonation, and photocatalysis.